molecular formula C12H10BrNO4S B14918259 [1-(4-Bromo-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl]-acetic acid

[1-(4-Bromo-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl]-acetic acid

Cat. No.: B14918259
M. Wt: 344.18 g/mol
InChI Key: KGZCUWGBMQARDM-UHFFFAOYSA-N
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Description

{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetic acid is a synthetic organic compound characterized by the presence of a bromophenyl group, a pyrrolidinyl ring, and a thioacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetic acid typically involves the following steps:

    Formation of the Pyrrolidinyl Ring: The pyrrolidinyl ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the Thioacetic Acid Moiety: The thioacetic acid moiety is attached through a thiolation reaction, using reagents like thiourea or thioacetic acid.

Industrial Production Methods

Industrial production of {[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetic acid may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetic acid can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, {[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for investigating interactions with biological targets, such as enzymes and receptors.

Medicine

In medicinal chemistry, {[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetic acid is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of materials with specific properties, such as polymers and coatings. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of {[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetic acid involves its interaction with molecular targets, such as enzymes or receptors. The bromophenyl group and thioacetic acid moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetic acid is unique due to its combination of a pyrrolidinyl ring and thioacetic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.

Properties

Molecular Formula

C12H10BrNO4S

Molecular Weight

344.18 g/mol

IUPAC Name

2-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetic acid

InChI

InChI=1S/C12H10BrNO4S/c13-7-1-3-8(4-2-7)14-10(15)5-9(12(14)18)19-6-11(16)17/h1-4,9H,5-6H2,(H,16,17)

InChI Key

KGZCUWGBMQARDM-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)SCC(=O)O

solubility

>51.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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